methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of methyl 3-((1R,5S)-8-azabicyclo[32The compound contains an 8-azabicyclo[321]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Given the compound’s structural similarity to tropane alkaloids, it may affect similar biochemical pathways .
Result of Action
Given its structural similarity to tropane alkaloids, it may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{8-azabicyclo[321]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors The key steps often include the formation of the 8-azabicyclo[32The reaction conditions may vary, but common methods include the use of strong bases, acids, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the core bicyclic structure and exhibit similar biological activities.
Thiophene-2-carboxylate derivatives: Compounds with this functional group are often used in similar applications, particularly in medicinal chemistry.
Sulfonyl-containing compounds: These compounds are known for their diverse reactivity and applications in various fields.
Uniqueness
Methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate is unique due to the combination of its bicyclic structure, sulfonyl group, and thiophene-2-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c1-18-13(15)12-11(7-8-19-12)20(16,17)14-9-3-2-4-10(14)6-5-9/h2-3,7-10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCINWCQNQTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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